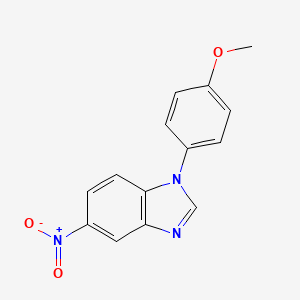
2-(2,4-dichlorophenoxy)-N-3-isoxazolylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-3-isoxazolylacetamide, commonly referred to as DIA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DIA belongs to the family of isoxazoles, which are compounds that contain a five-membered ring with an oxygen and nitrogen atom in it. In
Aplicaciones Científicas De Investigación
DIA has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that DIA has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, DIA has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of DIA involves its ability to inhibit the activity of enzymes known as histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression, and their inhibition by DIA can lead to changes in gene expression that can result in the inhibition of cancer cell growth and the treatment of neurological disorders.
Biochemical and Physiological Effects:
DIA has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that DIA can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, DIA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIA in lab experiments is its specificity for HDAC inhibition. DIA has been shown to selectively inhibit HDACs, which can lead to fewer off-target effects compared to other HDAC inhibitors. However, one limitation of using DIA in lab experiments is its low solubility in water, which can make it challenging to administer in vitro and in vivo.
Direcciones Futuras
There are several future directions for research on DIA. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DIA. Additionally, there is a need for further research on the potential use of DIA in combination with other cancer treatments. Finally, more research is needed to understand the potential applications of DIA in the treatment of neurological disorders.
Conclusion:
In conclusion, DIA is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. The synthesis method of DIA involves a multistep process, and it has been extensively studied for its potential applications in cancer treatment and the treatment of neurological disorders. DIA's mechanism of action involves its ability to inhibit HDACs, and it has a range of biochemical and physiological effects. While there are advantages to using DIA in lab experiments, there are also limitations to its use. Finally, there are several future directions for research on DIA, including the development of more potent and selective HDAC inhibitors and the exploration of its potential use in combination with other cancer treatments and the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of DIA involves a multistep process that begins with the reaction of 2,4-dichlorophenol with ethyl oxalyl chloride to form 2,4-dichlorophenyl oxalate. The resulting compound is then reacted with hydroxylamine hydrochloride to form 2,4-dichlorophenyl isoxazol-5(2H)-one. Finally, the addition of N-acetylglycine methyl ester to the isoxazole ring yields DIA.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-1-2-9(8(13)5-7)17-6-11(16)14-10-3-4-18-15-10/h1-5H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNXJLRYNMZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)



![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)
![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)
![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)

